Cas no 2097974-05-3 (2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2097974-05-3x500.png)
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2097974-05-3
- AKOS026707377
- F1907-1993
- 2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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- Inchi: 1S/C12H21NO4/c1-16-7-4-13-8-10(11(14)15)12(9-13)2-5-17-6-3-12/h10H,2-9H2,1H3,(H,14,15)
- InChI Key: SXWWAUPUDCKVGO-UHFFFAOYSA-N
- SMILES: O1CCC2(CC1)CN(CCOC)CC2C(=O)O
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59Ų
- XLogP3: -2.4
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M167401-1g |
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid |
2097974-05-3 | 1g |
$ 775.00 | 2022-06-04 | ||
Life Chemicals | F1907-1993-0.5g |
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
2097974-05-3 | 95%+ | 0.5g |
$505.0 | 2023-09-07 | |
Life Chemicals | F1907-1993-1g |
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
2097974-05-3 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
Life Chemicals | F1907-1993-0.25g |
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
2097974-05-3 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
Life Chemicals | F1907-1993-5g |
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
2097974-05-3 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1907-1993-2.5g |
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
2097974-05-3 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
TRC | M167401-500mg |
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid |
2097974-05-3 | 500mg |
$ 500.00 | 2022-06-04 | ||
Life Chemicals | F1907-1993-10g |
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
2097974-05-3 | 95%+ | 10g |
$2234.0 | 2023-09-07 | |
TRC | M167401-100mg |
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid |
2097974-05-3 | 100mg |
$ 135.00 | 2022-06-04 |
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Related Literature
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Introduction to 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 2097974-05-3)
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2097974-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amide derivative features a unique structural framework, combining a spirocyclic backbone with functionalized side chains, which makes it a promising candidate for various biochemical applications.
The molecular structure of 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid consists of a spiro linkage between a nitrogen-containing heterocycle and a saturated hydrocarbon ring, further modified by an ester group at the 4-position and an ethoxy-methyl side chain at the 2-position. This configuration imparts distinct physicochemical properties, including solubility, stability, and reactivity, which are critical for its potential use in drug design and synthesis.
In recent years, the pharmaceutical industry has seen a surge in the development of spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity to biological targets. The presence of both nitrogen and oxygen heteroatoms in 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid makes it an attractive scaffold for designing molecules with potential therapeutic activity. Specifically, the spirocyclic core has been shown to improve metabolic stability and reduce systemic toxicity, making it a valuable building block for next-generation drug candidates.
Recent studies have highlighted the role of spirocyclic amides in modulating enzyme activity and receptor interactions. For instance, derivatives of this class have been investigated for their inhibitory effects on proteases and kinases, which are key targets in oncology and inflammatory diseases. The ethoxy-methyl side chain in 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid provides a site for further functionalization, allowing chemists to tailor the compound’s pharmacokinetic properties and target specificity.
The ester functionality at the 4-position of the molecule offers another avenue for chemical modification. Ester groups are well-known for their versatility in drug design, as they can be hydrolyzed to carboxylic acids or converted into other bioactive moieties such as amides or alcohols. This flexibility makes 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid a versatile intermediate in synthetic chemistry, enabling the rapid development of novel analogs with optimized pharmacological profiles.
From a synthetic perspective, the preparation of 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves multi-step organic transformations that highlight its structural complexity. The spirocyclic core is typically formed through intramolecular cyclization reactions, often involving nucleophilic attack or condensation processes. The subsequent introduction of the ethoxy-methyl group and ester functionality requires careful control of reaction conditions to ensure high yield and purity.
The solubility profile of CAS No. 2097974-05-3 is another critical factor that influences its pharmaceutical applicability. Due to its polar nature, derived from the nitrogen heterocycle and ester group, this compound exhibits moderate solubility in both aqueous and organic solvents. This balance makes it suitable for formulation into various drug delivery systems, including oral tablets, injectables, and topical applications.
In clinical research, spirocyclic compounds have demonstrated promise in treating a range of diseases by interacting with specific biological pathways. For example, some derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or by modulating cytokine production. The unique structural features of CAS No. 2097974-05-3 position it as a potential lead compound for further investigation in these areas.
The synthesis and characterization of CAS No. 2097974-05-3 have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound’s molecular structure and conformational preferences, which are essential for understanding its biological activity.
Future research directions may explore the derivatization of CAS No. 2097974-05-3 to enhance its pharmacological properties further. For instance, modifications to the ethoxy-methyl side chain could improve bioavailability or target specificity, while alterations to the ester group might enable prodrug strategies for controlled release formulations.
The growing interest in spirocyclic scaffolds underscores their potential as drug development tools in modern medicine. As more data becomes available on compounds like CAS No. 2097974-05-3, their role in addressing unmet medical needs is likely to expand significantly.
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